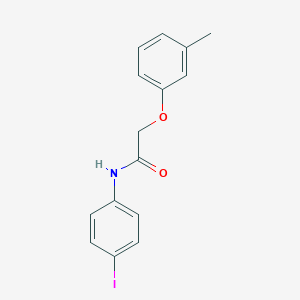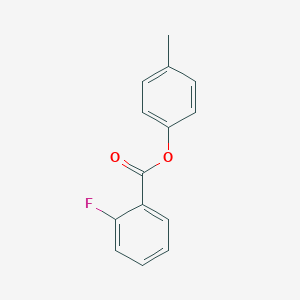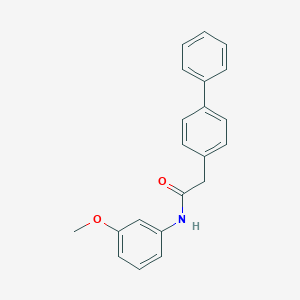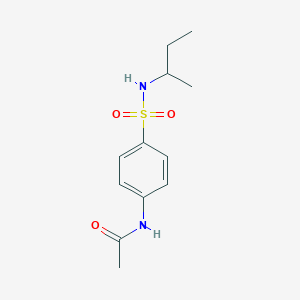![molecular formula C25H21NO3 B269537 (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. BMH-21 belongs to the family of pyridinylidene cyclohexadienone compounds and has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth.
Mecanismo De Acción
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one works by disrupting the DNA repair mechanism in cancer cells. It binds to a protein called poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair, and prevents it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death through apoptosis. This compound has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA ligase III, making cancer cells more sensitive to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce DNA damage and promote apoptosis in cancer cells, while having little effect on normal cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. However, further research is needed to evaluate its safety and efficacy in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. It has also been shown to have minimal toxicity in normal cells, making it suitable for in vitro and in vivo studies. However, this compound has some limitations. It is a relatively new compound, and further research is needed to fully understand its mechanism of action and potential side effects. The synthesis method of this compound is also complex and requires expertise in organic synthesis.
Direcciones Futuras
There are several future directions for research on (6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of research is to evaluate its efficacy in clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. Another area of research is to optimize the synthesis method of this compound to improve the yield and purity of the compound. This will enable further research on the compound and its potential as an anticancer agent. Finally, research is needed to understand the long-term effects of this compound on normal cells and its potential side effects.
Métodos De Síntesis
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized through a multistep reaction starting from 2,6-dimethoxybenzaldehyde and 2-acetylpyridine. The first step involves the synthesis of 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, which is then reacted with 2,6-dimethoxybenzaldehyde to form 2-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde-2,6-dimethylphenylhydrazone. This compound is then subjected to a cyclization reaction to form this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Aplicaciones Científicas De Investigación
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound works by inducing DNA damage and promoting apoptosis in cancer cells. It has also been shown to inhibit the activity of DNA repair enzymes, making cancer cells more susceptible to chemotherapy. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials.
Propiedades
Fórmula molecular |
C25H21NO3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C25H21NO3/c1-28-20-11-7-17(8-12-20)19-15-23(18-9-13-21(29-2)14-10-18)26-24(16-19)22-5-3-4-6-25(22)27/h3-16,26H,1-2H3/b24-22- |
Clave InChI |
UICROVMMCIPRMH-GYHWCHFESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=C/C(=C/3\C=CC=CC3=O)/NC(=C2)C4=CC=C(C=C4)OC |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C3C=CC=CC3=O)NC(=C2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)

![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)




